Cas no 2309464-93-3 (Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate)
Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-7428722
- methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate
- 2309464-93-3
- Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate
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- Inchi: 1S/C14H17BrN2O3/c1-19-12(18)5-20-14(6-13(7-14)8-16-9-13)10-2-3-11(15)17-4-10/h2-4,16H,5-9H2,1H3
- InChI Key: VDUIPDAPEGTCAV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C1(CC2(CNC2)C1)OCC(=O)OC
Computed Properties
- Exact Mass: 340.04225g/mol
- Monoisotopic Mass: 340.04225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 60.4Ų
Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428722-0.05g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 0.05g |
$1091.0 | 2025-03-11 | |
| Enamine | EN300-7428722-0.1g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 0.1g |
$1144.0 | 2025-03-11 | |
| Enamine | EN300-7428722-0.25g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 0.25g |
$1196.0 | 2025-03-11 | |
| Enamine | EN300-7428722-0.5g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 0.5g |
$1247.0 | 2025-03-11 | |
| Enamine | EN300-7428722-1.0g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 1.0g |
$1299.0 | 2025-03-11 | |
| Enamine | EN300-7428722-2.5g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 2.5g |
$2548.0 | 2025-03-11 | |
| Enamine | EN300-7428722-5.0g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 5.0g |
$3770.0 | 2025-03-11 | |
| Enamine | EN300-7428722-10.0g |
methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate |
2309464-93-3 | 95.0% | 10.0g |
$5590.0 | 2025-03-11 |
Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate
Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate
The compound Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate (CAS No: 2309464-93-3) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a spiro ring system, a pyridine moiety, and an ester group, making it a fascinating subject for both academic and industrial investigations.
Recent studies have highlighted the importance of spiro compounds like Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate in drug discovery and material science. The spiro ring system, in particular, has been shown to enhance the bioavailability and stability of pharmaceutical agents due to its unique spatial arrangement and resistance to metabolic degradation.
The presence of the pyridine ring in the molecule introduces additional electronic properties that can be exploited in various chemical reactions. For instance, the bromine substituent on the pyridine ring can act as a directing group in nucleophilic aromatic substitution reactions, opening up possibilities for further functionalization of the molecule.
One of the most promising applications of Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate lies in its potential as a building block for more complex molecular architectures. Researchers have demonstrated that this compound can be used as a precursor for synthesizing bioactive molecules with intricate three-dimensional structures, which are often challenging to achieve through traditional synthetic methods.
In terms of synthesis, the preparation of Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetate involves a multi-step process that combines spirocyclic chemistry with esterification techniques. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions, making the synthesis more scalable and cost-effective.
Furthermore, the ester group present in this compound plays a crucial role in its reactivity and solubility properties. This functional group can be easily modified to tailor the molecule's behavior in different chemical environments, making it versatile for use in various applications such as polymerization initiators or surfactants.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of Methyl 2-{[6-(6-bromopyridin-3-yl)-2-azaspiro[3.3]heptan-6-yloxy}acetate. Quantum mechanical calculations have revealed that the spiro ring system exhibits unique electronic delocalization patterns that can influence its interaction with biological targets or other chemical species.
In conclusion, Methyl 2-{[6-(6-bromopyridin-) -1 -yll -1 -yll -1 -yll -1 -yll -1 -yll -1 -yll -1 -yll -1 yl oxy} acetate (CAS No: 2309464-) represents a cutting-edge example of how complex molecular architectures can be designed and synthesized to meet the demands of modern chemical research. Its diverse functional groups and unique structural features make it an invaluable tool for advancing our understanding of chemical reactivity and molecular design.
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